molecular formula C37H48Cl4FeP2Pd+2 B15138888 Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)

Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)

Cat. No.: B15138888
M. Wt: 858.8 g/mol
InChI Key: AGHPLCIFIBHZEZ-UHFFFAOYSA-N
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Description

Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd. This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, along with cyclopentyl(diphenyl)phosphanium ligands. It is primarily used in catalysis and various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with dichloropalladium and iron(2+) in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and ensure the stability of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired complex is formed .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands .

Scientific Research Applications

Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) has a wide range of scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.

    Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: It is explored for its potential in drug development and as a therapeutic agent.

    Biological Studies:

Mechanism of Action

The mechanism of action of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets include organic molecules that undergo transformations such as coupling, hydrogenation, and oxidation. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
  • Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex

Uniqueness

Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is unique due to its specific ligand environment and the presence of both palladium and iron centers. This combination imparts distinct reactivity and stability, making it particularly useful in catalytic applications compared to other similar compounds .

Properties

Molecular Formula

C37H48Cl4FeP2Pd+2

Molecular Weight

858.8 g/mol

IUPAC Name

carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C17H19P.CH2Cl2.2CH3.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H3;2*1H;;/q;;;2*-1;;;2*+2

InChI Key

AGHPLCIFIBHZEZ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2]

Origin of Product

United States

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